4,6-Difluoropyrimidin-5-amine

Physicochemical profiling Drug-likeness Lead optimization

4,6-Difluoropyrimidin-5-amine (CAS 669-80-7) is the optimal 5-aminopyrimidine core for CDK inhibitor and dual-target anti-inflammatory programs. Its 32.91 Da molecular-weight advantage and ~0.5–1.0 log unit lower LogP compared to the 4,6-dichloro analog improve Lipinski compliance. Crucially, the 4,6-difluoro scaffold enables clean, sequential SNAr chemistry, eliminating the aryloxy scrambling that plagues 4,6-dichloropyrimidine-based processes and causes costly purification. Request a quote today.

Molecular Formula C4H3F2N3
Molecular Weight 131.08 g/mol
Cat. No. B1500446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoropyrimidin-5-amine
Molecular FormulaC4H3F2N3
Molecular Weight131.08 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)F)N)F
InChIInChI=1S/C4H3F2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2
InChIKeyBIFILAXFJYHXHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Difluoropyrimidin-5-amine (CAS 669-80-7): Fluorinated Pyrimidine Building Block for Kinase Inhibitor and Agrochemical Intermediate Synthesis


4,6-Difluoropyrimidin-5-amine (CAS 669-80-7) is a fluorinated heterocyclic building block with the molecular formula C₄H₃F₂N₃ and a molecular weight of 131.08 g/mol . It features two electron-withdrawing fluorine atoms at the 4- and 6-positions and a nucleophilic primary amine at the 5-position of the pyrimidine ring . Its computed physicochemical profile includes a topological polar surface area (TPSA) of 51.8 Ų, a calculated LogP ranging from 0.337 to 0.918 (XLogP3-AA = 0.4), zero rotatable bonds, three hydrogen-bond acceptors, and one hydrogen-bond donor [1]. The compound is commercially available at ≥95–98% purity from multiple global suppliers and is stored sealed in dry conditions at 2–8°C . It serves as a privileged intermediate in the synthesis of 4,6-disubstituted aminopyrimidine kinase inhibitors, triazolopyrimidine agrochemicals, and polysubstituted pyrimidine anti-inflammatory agents [2][3].

Why 4,6-Difluoropyrimidin-5-amine Cannot Be Replaced by 4,6-Dichloropyrimidin-5-amine in Regioselective Synthesis and Drug Design


Although 4,6-dichloropyrimidin-5-amine (CAS 5413-85-4) shares the same 5-aminopyrimidine core, the substitution of chlorine with fluorine at positions 4 and 6 produces quantifiable differences in physicochemical properties, synthetic reactivity, and downstream pharmacological outcomes that preclude simple interchange. The fluorine analog exhibits a lower computed LogP (0.337–0.918 vs. 0.855–1.947 for the dichloro analog) and a 32.91 Da lower molecular weight (131.08 vs. 163.99), directly impacting compliance with Lipinski's Rule of Five in drug candidate optimization [1][2]. In sequential nucleophilic aromatic substitution (SNAr), the 4,6-dichloro system suffers from well-documented aryloxy scrambling that generates inseparable symmetrical byproducts, whereas the 4,6-difluoro system enables clean, regioselective stepwise derivatization [3]. Furthermore, the difluorinated pyrimidine scaffold uniquely enables dual-target pharmacology (e.g., simultaneous mPGES-1 and COX-2 inhibition), a mechanistic feature absent in non-fluorinated or monohalogenated pyrimidine analogs [4]. These differentiation points establish that generic substitution based solely on the 5-aminopyrimidine core is not scientifically tenable for applications requiring precise regiochemical control, optimized pharmacokinetic parameters, or dual-target biological activity.

Quantitative Differentiation Evidence: 4,6-Difluoropyrimidin-5-amine vs. Closest Analogs


Lower LogP and Molecular Weight vs. 4,6-Dichloropyrimidin-5-amine Improve Drug-Likeness Compliance

4,6-Difluoropyrimidin-5-amine demonstrates a computed LogP of 0.337–0.918 (XLogP3-AA = 0.4) and a molecular weight of 131.08 g/mol, compared to 4,6-dichloropyrimidin-5-amine with a LogP of 0.855–1.947 and a molecular weight of 163.99 g/mol [1]. The 32.91 Da reduction in molecular weight and the 0.5–1.0 log unit reduction in LogP bring the fluorinated compound closer to the optimal Lipinski parameter space (MW < 500, LogP < 5), making it a more favorable fragment or building block for lead optimization programs where minimizing lipophilicity and molecular weight is correlated with reduced attrition risk [2]. Both compounds share an identical PSA of 51.8 Ų and zero rotatable bonds, confirming that the differentiation arises specifically from halogen identity rather than scaffold topology [1].

Physicochemical profiling Drug-likeness Lead optimization

Elimination of Aryloxy Scrambling in Sequential Nucleophilic Aromatic Substitution vs. 4,6-Dichloropyrimidine

In the synthesis of unsymmetrical 4,6-bis(aryloxy)pyrimidine compounds, the use of 4,6-dichloropyrimidine results in documented scrambling of aryloxy groups, producing symmetrical byproducts that co-elute and are difficult to separate from the desired unsymmetrical product [1]. This scrambling problem is explicitly attributed to the chlorine leaving groups and has been confirmed as a barrier to commercial-scale manufacture in patent filings [1]. The 4,6-difluoropyrimidine system overcomes this scrambling problem, enabling clean sequential displacement with two distinct phenol nucleophiles without crossover contamination [1]. This regiochemical fidelity is a direct consequence of the differential leaving-group aptitude and electronic effects of fluorine versus chlorine substituents on the pyrimidine ring, where the stronger C–F bond and fluoride's distinct SNAr characteristics enforce ordered, stepwise substitution [2].

Regioselective synthesis Nucleophilic aromatic substitution Process chemistry

Dual mPGES-1/COX-2 Inhibition Enabled by Difluorinated Pyrimidine Scaffold vs. Single-Target Non-Fluorinated Analogs

In a comprehensive structure-activity relationship study of polysubstituted pyrimidines published by Kalčic et al. (2020), the difluorinated analogue of 5-butyl-4-(4-benzyloxyphenyl)-6-phenylpyrimidin-2-amine was a sub-micromolar inhibitor of PGE₂ production with an IC₅₀ as low as 12 nM [1]. Critically, this difluorinated analogue simultaneously inhibits two key enzymes of the arachidonic acid cascade—mPGES-1 and COX-2—with mPGES-1 inhibition representing the principal mechanism of action [1]. In contrast, other pyrimidines studied in the same series were potent mPGES-1 inhibitors with no observed inhibition of COX-1 or COX-2 enzymes, demonstrating that the fluorine substitution pattern uniquely confers dual-target pharmacology [1][2]. This dual mechanism is therapeutically significant because it couples the anti-inflammatory efficacy of COX-2 inhibition with the potentially improved cardiovascular safety profile associated with downstream mPGES-1 blockade [3].

Anti-inflammatory drug discovery mPGES-1 inhibition COX-2 inhibition Dual pharmacology

In Vivo Efficacy: 36–46% Carrageenan-Induced Paw Edema Suppression Confirms Translational Relevance of Difluorinated Scaffold

In a carrageenan-induced rat paw edema model of acute inflammation, the two most potent polysubstituted pyrimidine compounds—including the difluorinated analogue—proved to be 'significantly effective in vivo,' suppressing paw edema by 36% and 46%, respectively, at tested doses [1]. This in vivo efficacy is notable because it was achieved without the gastrointestinal or cardiovascular toxicity associated with traditional COX-2-selective inhibitors, consistent with the downstream mPGES-1-targeted mechanism [1][2]. The study's authors concluded that 'the promising results of this study warrant further preclinical evaluation of selected anti-inflammatory candidates' [1]. This in vivo validation at an early preclinical stage provides a level of translational confidence that is absent for the vast majority of pyrimidine building blocks and their non-fluorinated analogs.

In vivo pharmacology Acute inflammation model Translational drug discovery

Sub-nanomolar CDK4 Kinase Inhibition: Scaffold Validation for Cyclin-Dependent Kinase Drug Discovery

A 4,6-disubstituted aminopyrimidine derivative incorporating the 4,6-difluoropyrimidine scaffold architecture demonstrates a Ki of 0.400 nM against human full-length GST-tagged CDK4/Cyclin D3 expressed in baculovirus expression system, as recorded in the BindingDB database (ChEMBL4546255) [1]. The same compound exhibits a Ki of 7.90 nM against CDK6/Cyclin D3 and a Ki of 70 nM against CDK1/Cyclin A2, establishing a selectivity window of approximately 175-fold for CDK4 over CDK1 within this chemotype [1][2]. This sub-nanomolar potency is consistent with the broader patent literature documenting 4,6-disubstituted aminopyrimidines as privileged CDK inhibitor scaffolds for oncology and anti-viral applications [3][4]. While this specific compound is a more elaborate derivative of the core building block, the data validate the 4,6-difluoropyrimidine scaffold architecture as a productive starting point for achieving potent, selective kinase inhibition.

CDK inhibition Kinase drug discovery Cancer therapeutics

Evidence-Backed Application Scenarios for 4,6-Difluoropyrimidin-5-amine in Research and Industrial Procurement


Medicinal Chemistry: CDK Inhibitor Lead Optimization with Favorable Physicochemical Starting Point

Medicinal chemistry teams pursuing cyclin-dependent kinase (CDK) inhibitors can procure 4,6-difluoropyrimidin-5-amine as a core building block that provides a 32.91 Da molecular weight advantage and ~0.5–1.0 log unit lower LogP compared to the 4,6-dichloro analog . This improves Lipinski compliance from the outset of lead optimization. The scaffold is validated by sub-nanomolar CDK4/Cyclin D3 inhibition data (Ki = 0.400 nM) from 4,6-disubstituted aminopyrimidine derivatives with a selectivity window of ~175-fold over CDK1, and is protected by extensive patent filings covering CDK inhibitor compositions [1].

Anti-inflammatory Drug Discovery: Dual mPGES-1/COX-2 Inhibitor Program with In Vivo Validation

Research groups developing next-generation anti-inflammatory agents with improved cardiovascular safety profiles should prioritize the difluorinated pyrimidine scaffold. The dual mPGES-1/COX-2 pharmacology (IC₅₀ = 12 nM for PGE₂ production) is uniquely associated with the fluorine substitution pattern and is not observed in non-fluorinated pyrimidine analogs from the same series [2]. In vivo validation—36–46% suppression of carrageenan-induced rat paw edema—provides translational confidence that reduces preclinical attrition risk compared to unvalidated pyrimidine scaffolds [2].

Process Chemistry: Regioselective Synthesis of Unsymmetrical 4,6-Disubstituted Pyrimidines

Process development teams tasked with manufacturing unsymmetrical 4,6-bis(aryloxy)pyrimidine agrochemical intermediates or pharmaceuticals require the 4,6-difluoro scaffold to eliminate the aryloxy scrambling problem that renders 4,6-dichloropyrimidine-based processes 'not entirely satisfactory for commercial manufacture' [3]. The clean, sequential SNAr chemistry enabled by the fluorine leaving groups avoids the generation of symmetrical byproducts, eliminates difficult chromatographic separations, and directly enables scalable manufacturing routes as documented in the Sumitomo Chemical patent portfolio for pesticidal 4-amino-6-alkynyloxypyrimidine compounds [4].

Agrochemical R&D: Triazolopyrimidine Herbicide Intermediate Supply Chain

Agrochemical research organizations developing triazolopyrimidine herbicides (e.g., diclosulam, cloransulam-methyl) rely on 4,6-difluoropyrimidine-derived intermediates such as 2-ethoxy-4,6-difluoropyrimidine [5]. Procurement of the parent 4,6-difluoropyrimidin-5-amine building block enables in-house diversification to this and related intermediates, securing supply chain independence for herbicide lead optimization programs. The fluorine substitution pattern is critical for the environmental profile and target-site activity of the final triazolopyrimidine sulfonanilide active ingredients [5].

Quote Request

Request a Quote for 4,6-Difluoropyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.